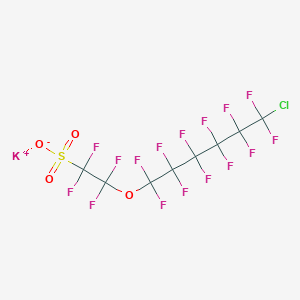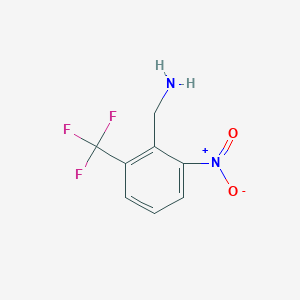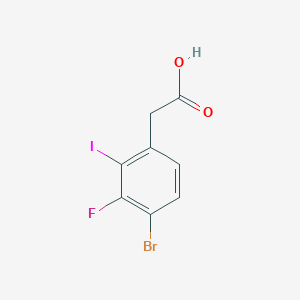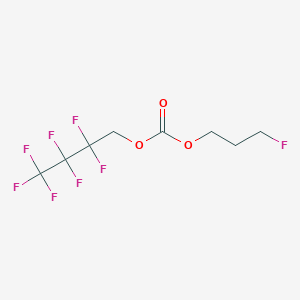
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is a chemical compound known for its unique structure and properties. It consists of a potassium cation (K+) and an anionic molecule with a long perfluorinated carbon chain. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated precursors.
Chlorination: The perfluorinated compound undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated compound is then subjected to sulfonation, where a sulfonic acid group is introduced.
Neutralization: The sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination and Sulfonation: Large quantities of perfluorinated compounds are chlorinated and sulfonated using industrial reactors.
Purification: The resulting product is purified through distillation or crystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism by which Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The perfluorinated chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium perfluorooctanesulfonate (PFOS)
- Potassium perfluorobutanesulfonate (PFBS)
- Potassium perfluorohexanesulfonate (PFHxS)
Uniqueness
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical properties compared to other perfluorinated sulfonates. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
73606-19-6 |
|---|---|
Formule moléculaire |
C8ClF16KO4S |
Poids moléculaire |
570.67 g/mol |
Nom IUPAC |
potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |
InChI |
InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
Clé InChI |
OWQCHLFKOGVODW-UHFFFAOYSA-M |
SMILES canonique |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
